molecular formula C14H19B B1532315 2-Bromo-4-(4-tert-butylphenyl)-1-butene CAS No. 1049130-96-2

2-Bromo-4-(4-tert-butylphenyl)-1-butene

Cat. No.: B1532315
CAS No.: 1049130-96-2
M. Wt: 267.2 g/mol
InChI Key: ALJUTBMQNVOUOX-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-tert-butylphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a butene chain, which is further substituted with a tert-butylphenyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-4-(4-tert-butylphenyl)-1-butene typically involves the bromination of 4-(4-tert-butylphenyl)-1-butene. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions. Industrial production methods may involve similar bromination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-4-(4-tert-butylphenyl)-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

2-Bromo-4-(4-tert-butylphenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-tert-butylphenyl)-1-butene involves its interaction with various molecular targets. The bromine atom in the compound is highly reactive, allowing it to participate in nucleophilic substitution reactions. The tert-butylphenyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

2-Bromo-4-(4-tert-butylphenyl)-1-butene can be compared with other similar compounds such as:

  • 2-Bromo-4-tert-butylphenol
  • 2-Bromo-4-tert-butylthiazole
  • 2-Bromo-4-tert-butyl-1-methoxybenzene

These compounds share the brominated and tert-butylphenyl structural motifs but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its butene chain, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJUTBMQNVOUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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